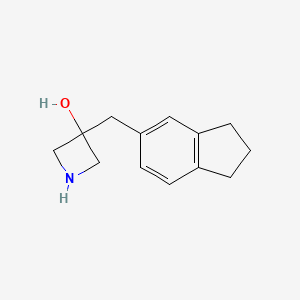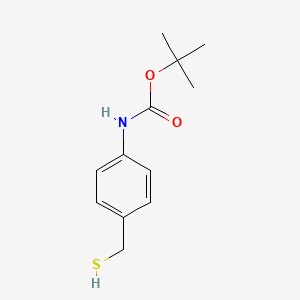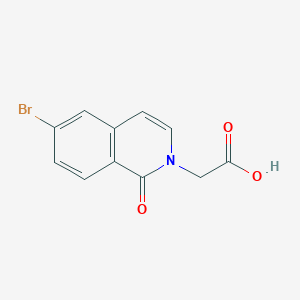![molecular formula C10H13NO2 B13583185 3-[2-(Aminomethyl)phenyl]propanoic acid CAS No. 61336-51-4](/img/structure/B13583185.png)
3-[2-(Aminomethyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Aminomethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring an aminomethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Aminomethyl)phenyl]propanoic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with propanoic acid under specific conditions. The reaction is catalyzed by palladium and proceeds through a Suzuki coupling reaction . The reaction conditions include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[2-(Aminomethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(Aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropanoic acid: Similar structure but lacks the aminomethyl group.
3-Amino-2-methylpropanoic acid: Contains an amino group but differs in the position and substitution pattern.
2-Amino-3-phenylpropanoic acid: Similar backbone but different functional group arrangement.
Uniqueness
3-[2-(Aminomethyl)phenyl]propanoic acid is unique due to the presence of both the aminomethyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61336-51-4 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-[2-(aminomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13) |
InChI-Schlüssel |
KVGVNXNMVXJECI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)


![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)

![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)

